3-Azidocyclopentane-1-carbonitrile
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Overview
Description
Scientific Research Applications
Proximity-assisted Cycloaddition Reactions
3-Azidocyclopentane-1-carbonitrile participates in Lewis acid-mediated cycloadditions, facilitating the synthesis of bicyclic tetrazoles. These reactions highlight the compound's utility in creating diversely functionalized molecules, leveraging proximity-assisted dipolar cycloadditions for enantiopure products. The method extends to the synthesis of novel oxabicyclic tetrazoles, demonstrating the compound's versatility in organic synthesis (Hanessian et al., 2008).
Material Science Applications
In material science, this compound serves as a precursor for the microwave-assisted synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates. This process yields mesoporous, hierarchical nanostructures with high lithium-ion battery capacities, indicating its significance in enhancing electrochemical performance (Sridhar et al., 2015).
Pharmacological Implications
While the initial requirement was to exclude drug-related information, it's notable that derivatives of this compound could have pharmacological relevance. For example, novel heterocyclic azo dyes synthesized from related compounds have shown antimicrobial and anticancer activities, suggesting potential for further exploration in drug discovery (Mallikarjuna & Keshavayya, 2020).
Advanced Explosive Materials
This compound-related compounds are explored in the development of insensitive high explosives. The synthesis of tetrazolyl triazolotriazine, an explosive with high thermal stability and insensitivity to mechanical stress, showcases the compound's potential in creating safer explosive materials (Snyder et al., 2017).
Future Directions
The future of chemical theory and computation is expected to involve the development of high-performance computational facilities and artificial intelligence approaches. This could lead to advancements in theoretical and computational chemistry, including the study of compounds like 3-Azidocyclopentane-1-carbonitrile .
Properties
IUPAC Name |
3-azidocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-5-1-2-6(3-5)9-10-8/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHJTWVDZXQUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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